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Compound of Interest

3-(2-Bromo-ethyl)-oxazolidin-2-
Compound Name:
one
CAS No.: 89869-36-3
Cat. No.: B3299069
\ J

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, forming the
core pharmacophore of a critical class of antibiotics.[1][2][3] These synthetic antimicrobial
agents are particularly valued for their activity against multi-drug resistant Gram-positive
pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-
resistant enterococci (VRE).[3][4] Their unigue mechanism of action, which involves the
inhibition of the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal
subunit, sets them apart from other antibiotic classes and reduces the likelihood of cross-
resistance.[3][4][5]

Within this vital class of compounds, 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-
36-3) emerges as a pivotal synthetic intermediate.[6] Its structure combines the stable,
biologically active oxazolidinone core with a reactive bromoethyl side chain. This configuration
makes it an excellent electrophilic building block, enabling chemists to readily introduce the
oxazolidinone moiety into a wide array of molecules. The bromine atom serves as an effective
leaving group, facilitating nucleophilic substitution reactions to forge new bonds and construct
more complex drug candidates.[7] This guide provides a detailed examination of the chemical
properties, synthesis, reactivity, and applications of this important compound for researchers in
drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile
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A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its effective use in a laboratory setting.

Core Physicochemical Data

The essential properties of 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized below.
These data are critical for experimental design, including solvent selection, reaction
temperature, and purification strategies.

Property Value Source(s)
CAS Number 89869-36-3 [6][8]
Molecular Formula CsHsBrNO2 [6][8]
Molecular Weight 194.03 g/mol [6][8]
Appearance White to off-white solid [9]
Solubility Soluble in water [9]

Note: Experimental data such as melting and boiling points are not consistently reported in
publicly available literature, suggesting that the compound may be primarily used in situ or
requires careful handling to prevent decomposition at elevated temperatures.

Spectroscopic Signature: A Structural Elucidation

While a dedicated public spectrum for 3-(2-Bromo-ethyl)-oxazolidin-2-one is not readily
available, its structure allows for the confident prediction of its key spectroscopic features
based on data from analogous structures like 2-oxazolidinone and its derivatives.[10][11]

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
four distinct signals, all triplets, corresponding to the four methylene (-CHz-) groups.

o 0 ~3.6-3.8 ppm (t, 2H): Protons on the carbon adjacent to the bromine atom (-CH2-Br).
The electron-withdrawing effect of bromine deshields these protons significantly.

o & ~3.7-3.9 ppm (t, 2H): Protons on the carbon attached to the ring nitrogen (N-CHz-).
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o & ~4.0-4.2 ppm (t, 2H): Protons on the C5 carbon of the oxazolidinone ring (-O-CHz-).

o 0 ~3.4-3.6 ppm (t, 2H): Protons on the C4 carbon of the oxazolidinone ring (-N-CHz-).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display five
signals.

o 0 ~158-160 ppm: The carbonyl carbon (C=0) of the oxazolidinone ring, which is the most
deshielded.

[e]

0 ~61-63 ppm: The C5 carbon of the ring, attached to oxygen.

o

0 ~45-48 ppm: The C4 carbon of the ring, attached to nitrogen.

[¢]

0 ~42-45 ppm: The carbon attached to the ring nitrogen (N-CHz-).

[¢]

0 ~28-32 ppm: The carbon bearing the bromine atom (-CHz-Br).

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong,
sharp absorption band in the region of 1750-1770 cm~1, which is characteristic of the cyclic
carbamate (C=0) carbonyl stretch.

Synthesis and Reaction Mechanisms

The utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one stems from its straightforward synthesis and
predictable reactivity.

Synthetic Protocol: N-Alkylation of 2-Oxazolidinone

The most common and logical route for preparing this compound is through the direct N-
alkylation of the parent 2-oxazolidinone ring. This reaction leverages the nucleophilicity of the
nitrogen atom after deprotonation by a suitable base.
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2-Oxazolidinone 1,2-Dibromoethane Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile)

Reaction Mixture

Btir at RT to moderate heat

Work-up & Purification
(Quench, Extraction, Chromatography)

3-(2-Bromo-ethyl)-oxazolidin-2-one

Click to download full resolution via product page
Caption: Workflow for the Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one.
Step-by-Step Experimental Protocol:

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen
or Argon), add 2-oxazolidinone (1.0 eq).

Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such
as N,N-Dimethylformamide (DMF) or acetonitrile.

Deprotonation: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0°C. Allow the
mixture to stir for 20-30 minutes to ensure complete formation of the corresponding anion.
Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen
atom, rendering it nucleophilic without competing in the subsequent alkylation step.

Alkylation: Add 1,2-dibromoethane (a slight excess, e.g., 1.2-1.5 eq) dropwise to the reaction
mixture at 0°C.
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e Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring
the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a
saturated aqueous solution of ammonium chloride.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent such as ethyl acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product is then purified
by flash column chromatography on silica gel to yield the pure 3-(2-Bromo-ethyl)-
oxazolidin-2-one.

Core Reactivity: The Electrophilic Nature

The primary chemical utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one is its function as an
alkylating agent. The carbon-bromine bond is polarized, making the carbon atom electrophilic
and the bromide ion an excellent leaving group. This allows for facile reaction with a wide range
of nucleophiles in a classic Sn2 (bimolecular nucleophilic substitution) reaction.

M(&(Z-Bromo»e!hyl)»uxazol\dln-2»une | (Elec!rophwle)) _____________ Substituted Product (NU-CH2CHz-Oxazolidinone)

(Nucleophile(Nu:’) (e.g..R—NHz,R—OH.R—SH)) T [NueC-Br it \,/'
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Click to download full resolution via product page
Caption: General Sn2 Reaction Mechanism.

This reactivity is the cornerstone of its application in drug discovery. By reacting 3-(2-Bromo-
ethyl)-oxazolidin-2-one with diverse nucleophilic scaffolds (amines, phenols, thiols, etc.),
chemists can rapidly generate libraries of novel oxazolidinone derivatives for biological
screening. This process allows for the systematic exploration of structure-activity relationships
(SAR) to optimize potency, selectivity, and pharmacokinetic properties.
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Applications in Research and Drug Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, and 3-(2-Bromo-
ethyl)-oxazolidin-2-one serves as a key vehicle for its incorporation.

o Antibacterial Drug Discovery: The primary application is in the synthesis of novel
antibacterial agents.[1][12] It allows for the attachment of the oxazolidinone pharmacophore
to various side chains and heterocyclic systems, a strategy employed in the development of
second-generation antibiotics like Linezolid and Tedizolid to combat resistant bacterial
strains.[1][12][13]

o Combinatorial Chemistry: Its well-defined reactivity makes it an ideal reagent for
combinatorial chemistry and high-throughput synthesis. Large libraries of compounds can be
generated by reacting it on a solid support or in parallel solution-phase synthesis with a
collection of diverse nucleophiles.

o Synthesis of Molecular Probes: The bromoethyl handle can be used to link the oxazolidinone
core to fluorescent dyes, biotin tags, or affinity resins. These molecular probes are invaluable
tools for studying the mechanism of action of oxazolidinone antibiotics and identifying their
cellular targets.[14]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 3-(2-Bromo-ethyl)-oxazolidin-2-one is
essential for laboratory safety.

e Hazard Identification: The compound is classified as an irritant. It can cause skin irritation,
serious eye irritation, and may cause respiratory irritation.[15] It is also harmful if swallowed.

[6]1°]

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][15]

» Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to
avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b3299069?utm_src=pdf-body
https://www.benchchem.com/product/b3299069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10211318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10211318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865922/
https://www.mdpi.com/1420-3049/26/14/4280
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072431/
https://www.benchchem.com/product/b3299069?utm_src=pdf-body
https://nmu-mi.newlook.safecollegessds.com/document/repo/fac12bf9-e379-4e45-924c-9da1558e2839
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB62746281.htm
https://www.cdnisotopes.com/media/catalog/product/d/-/d-6671_2.pdf
https://www.cdnisotopes.com/media/catalog/product/d/-/d-6671_2.pdf
https://nmu-mi.newlook.safecollegessds.com/document/repo/fac12bf9-e379-4e45-924c-9da1558e2839
https://www.cdnisotopes.com/media/catalog/product/d/-/d-6671_2.pdf
https://www.cdnisotopes.com/media/catalog/product/d/-/d-6671_2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3299069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]
Protect from moisture.

o First Aid Measures:

o Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses
if present and easy to do. Continue rinsing and seek medical attention.[9][15]

o Skin: Wash off with plenty of soap and water. If irritation persists, consult a physician.[9]

o Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek
medical help.[15]

o Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor
if you feel unwell.[9][17]

Conclusion

3-(2-Bromo-ethyl)-oxazolidin-2-one is more than just a chemical reagent; it is a critical
enabler in the ongoing search for new and effective therapeutics. Its predictable synthesis and
reliable reactivity as an electrophile provide a robust platform for incorporating the life-saving
oxazolidinone pharmacophore into novel molecular architectures. For researchers and
scientists in drug development, a comprehensive understanding of its properties, from its
spectroscopic signature to its handling requirements, is paramount for leveraging its full
synthetic potential in the fight against infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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